Dipropyl ether

Catalog No.
S601573
CAS No.
111-43-3
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl ether

CAS Number

111-43-3

Product Name

Dipropyl ether

IUPAC Name

1-propoxypropane

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3

InChI Key

POLCUAVZOMRGSN-UHFFFAOYSA-N

SMILES

CCCOCCC

solubility

0.05 M
Soluble in alcohol, ether
In water, 4.9X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.25

Synonyms

propyl ether

Canonical SMILES

CCCOCCC

The exact mass of the compound Dipropyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 msoluble in alcohol, etherin water, 4.9x10+3 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.25. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dipropyl ether (DPE) is a symmetrical, linear aliphatic ether characterized by a boiling point of approximately 90 °C and a low dynamic viscosity of 0.38 cP. As a moderately polar Lewis base, it is utilized to solvate cations and stabilize reactive intermediates in organometallic synthesis and liquid-liquid extraction. DPE has also become a critical procurement target in the energy sector, where its specific molecular geometry and monodentate coordination behavior make it a highly functional co-solvent for advanced lithium-metal and fast-charging battery electrolytes. By bridging the volatility gap between lower-molecular-weight ethers and the steric bulk of higher ethers, DPE provides a thermally stable and processable baseline for both chemical manufacturing and next-generation energy storage applications [1].

Attempting to substitute dipropyl ether with its closest analogs introduces severe compromises in safety, stability, or kinetic metrics. Diethyl ether (DEE) possesses a dangerously low boiling point (34.6 °C) and flash point (-45 °C), making it an extreme deflagration hazard and prone to evaporative loss during highly exothermic scale-up reactions. Conversely, the branched analog diisopropyl ether (DIPE) rapidly forms explosive peroxides due to labile secondary C-H bonds, necessitating stringent and costly testing workflows. If substituted with the longer-chain dibutyl ether (DBE), the increased steric bulk and higher viscosity significantly impede rapid ion desolvation in electrochemical systems, leading to sluggish charge transfer and reduced low-temperature performance [1].

Thermal Control and Yield in Highly Exothermic Organometallic Synthesis

In the synthesis of highly reactive Grignard reagents, the choice of ether solvent dictates both reaction safety and final yield. The formation of fluoroaryl magnesium halides, such as from bromopentafluorobenzene, generates massive reaction heat (89 kcal/mol), which causes standard diethyl ether to boil uncontrollably. Utilizing dipropyl ether provides a critical thermal buffer due to its ~90 °C boiling point. Industrial patent data demonstrates that DPE absorbs this exothermic shock while maintaining the necessary Lewis basicity to stabilize the magnesium complex, achieving a 94.6% yield of pentafluorophenyl magnesium bromide without the deflagration risks of DEE [1].

Evidence DimensionBoiling point buffer and reaction yield in exothermic Grignard synthesis
Target Compound DataDipropyl ether (bp ~90 °C) yields 94.6% pentafluorophenyl magnesium bromide
Comparator Or BaselineDiethyl ether (bp 34.6 °C)
Quantified DifferenceDPE provides a ~55 °C higher boiling point margin, preventing catastrophic solvent boil-off during the 89 kcal/mol exothermic reaction
ConditionsFormation of pentafluorophenyl magnesium bromide from bromopentafluorobenzene and magnesium at room temperature addition

Enables chemical manufacturers to safely scale up violently exothermic organometallic reactions without requiring expensive cryogenic cooling infrastructure.

Solvation Sheath Size and Fast-Charging Battery Compatibility

For extreme fast-charging lithium-ion batteries, the size of the solvent's solvation sheath directly impacts the intercalation kinetics at the graphite anode. Comparative studies of linear ethers reveal that as the alkyl chain length increases, the solvation sheath enlarges, creating steric barriers. Dipropyl ether offers a structurally intermediate solvation sheath compared to dibutyl ether (DBE). While DBE's larger sheath makes it difficult to form ternary graphite intercalation compounds (GICs), DPE facilitates the generation of an inner LiF-rich solid electrolyte interphase (SEI). This tailored sheath size lowers the Li+ diffusion barrier, allowing cells to sustain high-rate cycling, such as maintaining 190 mAh/g at 4C rates, which is unattainable with bulkier ethers [1].

Evidence DimensionSolvation sheath steric hindrance and fast-charging capacity retention
Target Compound DataDipropyl ether (DPE) enables stable ternary GIC formation, maintaining 190 mAh/g at 4C after 500 cycles
Comparator Or BaselineDibutyl ether (DBE)
Quantified DifferenceDPE's smaller alkyl chains reduce the steric bulk of the solvation sheath relative to DBE, preventing the kinetic bottlenecking of Li+ intercalation at high C-rates
Conditions1 M LiFSI in ether/TTE localized high-concentration electrolytes tested at 4C fast-charging conditions

Crucial for electrolyte formulators who need a co-solvent that balances low volatility with a compact enough solvation sheath to permit extreme fast charging.

Ultra-Low Temperature Reversibility via Contact-Ion Pair Formation

Conventional lithium battery electrolytes, such as DOL/DME mixtures, form solvent-separated ion pairs (SSIP) that exhibit massive desolvation energy barriers at sub-zero temperatures, leading to cell failure. Dipropyl ether acts as a weak, monodentate solvating agent that forces the electrolyte into a Contact-Ion Pair (CIP) structure. This specific coordination chemistry drastically reduces the Li+ desolvation energy barrier. Consequently, DPE-based electrolytes maintain lithium plating and stripping reversibility at extreme cold, demonstrating Coulombic efficiencies of >97% at -40 °C, a regime where standard baseline electrolytes freeze or suffer prohibitive interfacial impedance [1].

Evidence DimensionLow-temperature Coulombic efficiency (CE) and desolvation kinetics
Target Compound DataDipropyl ether (DPE) maintains >97% CE at -40 °C
Comparator Or BaselineStandard DOL/DME electrolyte
Quantified DifferenceDPE shifts the solvation structure from SSIP to CIP, lowering the desolvation energy barrier and rescuing Li metal reversibility at -40 °C where DOL/DME fails
ConditionsLi metal plating/stripping in coin cells at -40 °C using DPE-based CIP electrolytes

Validates DPE as a strictly necessary procurement choice for battery engineers designing power systems for aerospace, defense, and cold-climate electric vehicles.

Scale-Up of Exothermic Organometallic Syntheses

Dipropyl ether is the indicated solvent for industrial-scale Grignard and organolithium reactions where the heat of formation is dangerously high, such as with polyfluorinated aryl halides. Its 90 °C boiling point prevents the evaporative loss and pressurization risks associated with diethyl ether, ensuring safe, high-yield manufacturing [1].

Extreme Fast-Charging (XFC) Lithium-Ion Electrolytes

Due to its compact solvation sheath compared to higher ethers like dibutyl ether, DPE is utilized as a co-solvent in localized high-concentration electrolytes (LHCEs). It enables the rapid desolvation of Li+ ions at the graphite anode, supporting 4C and higher charging rates for advanced electric vehicle batteries[2].

Ultra-Low Temperature Lithium-Metal Batteries

DPE is formulated into advanced electrolytes for aerospace and defense applications operating in sub-zero environments. By promoting a Contact-Ion Pair (CIP) structure, DPE allows for highly reversible lithium plating and stripping at temperatures down to -40 °C, outperforming standard DOL/DME mixtures[3].

Liquid-Liquid Extraction of Polar Organics

DPE is utilized as an extraction solvent for recovering carboxylic acids, such as propionic and butyric acid, from aqueous streams. It provides a safer operational profile than diisopropyl ether by mitigating the rapid formation of explosive peroxides while maintaining necessary phase separation and low viscosity [4].

Physical Description

Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic.
Liquid
COLOURLESS LIQUID.

Color/Form

Mobile liquid

XLogP3

2

Boiling Point

90.0 °C
89-91 °C
88-90 °C

Flash Point

70 °F (NFPA, 2010)
70 °F (21 °C) (Closed cup)
21 °C c.c.

Vapor Density

3.53 (Air =1)
Relative vapor density (air = 1): 3.53

Density

0.7466 at 20 °C/4 °C
Relative density (water = 1): 0.7

LogP

2.03 (LogP)
log Kow = 2.03
2.03

Melting Point

-122.0 °C
-122 °C

UNII

42Q250HS4G

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

62.50 mmHg
62.5 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 8.33

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

111-43-3

Wikipedia

N-propyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Di-n-propyl ether can be prepared from 1-propanol by dehydration with sulfuric acid.
Obtained by heating propyl alcohol with benzenesulfonic acid.

General Manufacturing Information

All other basic organic chemical manufacturing
Propane, 1,1'-oxybis-: ACTIVE

Analytic Laboratory Methods

NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q (50/80 mesh), with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample injection volume of 5 ul is suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/
EPA Method 1624: An isotope dilution gas chromatography/ mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/
EPA Method 8015: Nonhalogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap VOA vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the collected sample with air, must be avoided. Two VOA vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples can be analyzed by direct injection or purge-and trap gas chromatography. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8-ft by 0.1-in I.D. stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6-ft by 0.1-in I.D. stainless steel or glass column packed with n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Detection is achieved by a flame ionization detector (FID). Under the prescribed conditions, diethyl ether can be detected using this method. No statistical analysis was determined; specific method performance information will be provided as it becomes available. /Diethyl ether/
AOAC 928.10. Ether in drugs is analyzed using a dichromate oxidation method. /Diethyl ether/
EPA Method 5030: Purge and Trap: An inert gas is bubbled through the solution at ambient temperature, and the volatile components are efficiently transferred from the aqueous phase to the vapor phase. After purging is complete, the sorbent column is heated and backflushed with inert gas to desorb the components onto a GC column. Water samples can be analyzed directly, while preparation is necessary for water-miscible liquids, solids, and wastes and soil/sediments. /Diethyl ether/

Clinical Laboratory Methods

Ether in blood or urine is analyzed by direct injection of the specimen into a gas chromatograph equipped with a flame-ionization detector and a molecular sieve column. This method has a sensitivity of 10 mg/l, linearity of 10-200 mg/l, cv of 3-5% within-run, and a relative recovery of 96-100%. /Diethyl ether/

Storage Conditions

Fireproof. Cool. Keep in the dark.

Stability Shelf Life

HIGHLY VOLATILE

Dates

Last modified: 08-15-2023

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